Product packaging for 6-Oxabicyclo[3.1.0]hexan-2-one(Cat. No.:CAS No. 6705-52-8)

6-Oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B1616391
CAS No.: 6705-52-8
M. Wt: 98.1 g/mol
InChI Key: FDSYWIWRUBJSDE-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hexan-2-one (CAS 6705-52-8) is a bicyclic lactone of high interest in organic synthesis and pharmaceutical development. With the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol , this compound serves as a versatile synthetic building block. Its fused oxabicyclic structure, incorporating both an ether and a lactone functional group, makes it a valuable precursor for the synthesis of complex molecules. Recent research highlights its role as a key intermediate toward several active compounds of interest . Furthermore, analogous structures built on the oxabicyclo[3.1.0]hexane system have been utilized in the synthesis of conformationally locked carbocyclic nucleosides, which are important in medicinal chemistry . This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses in humans or animals. For your safety, please refer to the Safety Data Sheet for proper handling and storage information, which includes recommendations for storage in an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O2 B1616391 6-Oxabicyclo[3.1.0]hexan-2-one CAS No. 6705-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-3-1-2-4-5(3)7-4/h4-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSYWIWRUBJSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287305
Record name Cyclopentanone, 2,3-epoxy-
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-52-8
Record name 6-Oxabicyclo[3.1.0]hexan-2-one
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentanone, 2,3-epoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Epoxycyclopentanone
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Synthetic Methodologies and Reaction Mechanisms for Bicyclic Epoxylactones, Including 6 Oxabicyclo 3.1.0 Hexan 2 One

Transition Metal-Catalyzed Synthetic Approaches to Bicyclic Lactones

Transition metal catalysis offers powerful and efficient pathways for the construction of complex molecular architectures like bicyclic lactones. Palladium and rhodium catalysts, in particular, have demonstrated remarkable versatility in mediating a range of transformations that lead to these structures.

Palladium-Catalyzed C(sp³)–H Activation Strategies

Palladium-catalyzed C(sp³)–H activation has emerged as a transformative tool in organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. This approach has been successfully applied to the synthesis of bicyclic lactones, including the 3-oxabicyclo[3.1.0]hexan-2-one scaffold. chemrxiv.org

The site-selective activation of methylene (B1212753) C–H bonds is a formidable challenge in C–H functionalization chemistry. In the context of bicyclic lactone synthesis, palladium catalysis has enabled the selective activation of specific methylene groups in aliphatic carboxylic acids. nih.gov This selectivity is often achieved through the use of directing groups that position the palladium catalyst in proximity to the targeted C–H bond. For instance, a modular strategy combining Pd(II)-catalyzed C(sp³)–H activation with the strain-release-driven cleavage of a C–C bond in cyclopropane (B1198618) carboxylic acid derivatives has been reported to produce 3-oxabicyclo[3.1.0]hexan-2-one scaffolds. chemrxiv.org This process involves the use of mono-protected amino acid (MPAA) ligands to direct the site-selective C–H activation. chemrxiv.org

Dehydrogenative lactonization represents an atom-economical approach to the synthesis of lactones. This process typically involves the palladium-catalyzed activation of a C–H bond followed by an intramolecular C–O bond formation. The desaturation of carboxylic acids via a methylene C–H bond activation, followed by a β-hydride elimination and subsequent cyclization of the carboxylic acid onto the newly formed double bond, has been utilized in lactone synthesis. acs.org This method, however, can be limited by the nature of the intermediate desaturation step. acs.org

Palladium-catalyzed C–H olefination is a powerful method for C–C bond formation. In the synthesis of bicyclic lactones, this strategy can be employed in a tandem sequence with lactonization. A notable example is the Pd(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization of linear carboxylic acids bearing a tethered olefin, which yields bicyclo[3.2.1]lactones. nih.govnih.gov This reaction proceeds through an initial carboxylic acid-directed β-C(sp³)–H activation, followed by an intramolecular olefin migratory insertion. acs.org Subsequent β-hydride elimination and lactonization of the carboxylic acid onto the pendant alkene afford the bicyclic lactone product. acs.org

Below is a table summarizing representative examples of palladium-catalyzed C–H olefination/lactonization for the synthesis of bicyclic lactones.

EntrySubstrateCatalyst SystemLigandProductYield (%)
12,2-dimethyl-6-heptenoic acidPd(OAc)₂Thioether Ligand L5Bicyclo[3.2.1]octan-2-one derivative88
22-methyl-2-phenyl-6-heptenoic acidPd(OAc)₂Thioether Ligand L5Phenyl-substituted bicyclo[3.2.1]octan-2-one85
32-benzyl-2-methyl-6-heptenoic acidPd(OAc)₂Thioether Ligand L5Benzyl-substituted bicyclo[3.2.1]octan-2-one75

Data compiled from studies on the synthesis of bicyclo[3.2.1]lactones. acs.org

The design of the ligand is crucial for achieving high reactivity and selectivity in palladium-catalyzed C–H activation reactions. nih.gov Bifunctional ligands, which can participate in and accelerate the C–H cleavage step, have been instrumental in advancing this field. nih.gov For the synthesis of 3-oxabicyclo[3.1.0]hexan-2-one scaffolds from cyclopropane carboxylic acids, mono-protected amino acid (MPAA) ligands were found to be key for directing the site-selective C–H activation. chemrxiv.org The choice of ligand can also influence the regiochemical outcome of the reaction. For example, in the palladium-catalyzed cyclocarbonylation of homoallylic alcohols, monophosphine ligands with large cone angles favor the formation of six-membered lactones, while diphosphines with a wide bite angle promote the formation of five-membered lactones. researchgate.net

The following table illustrates the effect of different ligands on the selectivity of palladium-catalyzed cyclocarbonylation.

EntryLigandProduct Ratio (γ-lactone : δ-lactone)
1PPh₃55 : 45
2P(o-Tol)₃30 : 70
3Xantphos99 : 1

Data from a study on the cyclocarbonylation of a natural sesquiterpene. researchgate.net

Rhodium(II)-Catalyzed Cyclopropanation Reactions for Bicyclic Lactones

Rhodium(II) catalysts are highly effective in promoting the decomposition of diazo compounds to generate rhodium carbenoids, which are versatile intermediates for cyclopropanation reactions. researchgate.net This methodology can be applied to the synthesis of bicyclic systems containing a cyclopropane ring, which is a key structural feature of 6-oxabicyclo[3.1.0]hexan-2-one.

The intramolecular cyclopropanation of allylic diazoacetates is a direct route to bicyclic lactones. While specific examples for the synthesis of this compound via this method are not extensively detailed in the provided context, the general principle is well-established. researchgate.net Furthermore, Rh(III)-catalyzed C–H activation-initiated directed cyclopropanation of allylic alcohols has been developed, furnishing substituted cyclopropyl-ketones. nih.gov This reaction highlights the potential of rhodium catalysis in constructing complex bicyclic systems. The diastereoselectivity of such reactions can often be controlled by the directing hydroxyl group of the allylic alcohol. nih.gov

A related approach involves the cyclopropanation of alkenes with diazo compounds. For instance, the rhodium-catalyzed reaction of electron-deficient alkenes with aryldiazoacetates can lead to highly stereoselective cyclopropanations. nih.gov While this is an intermolecular process, it demonstrates the capability of rhodium catalysts to construct the cyclopropane ring present in the target molecule.

It is also worth noting that non-catalytic methods can be employed for the synthesis of this compound. For example, the oxidation of (1R,2R,5S)-1-methyl-6-oxabicyclo[3.1.0]hexan-2-ol using Dess-Martin periodinane provides the corresponding ketone, (1R,5S)-1-methyl-6-oxabicyclo[3.1.0]hexan-2-one. uni-muenchen.de

Intramolecular Cyclopropanation of α-Diazoacetates and α-Diazoacetamides

One of the most direct and widely studied methods for the construction of the bicyclo[3.1.0]hexan-2-one framework is the intramolecular cyclopropanation of allylic α-diazoacetates. nih.gov This reaction involves the decomposition of the diazo compound by a transition metal catalyst to generate a metal carbene intermediate, which then undergoes an intramolecular addition to the tethered alkene.

The general mechanism proceeds as follows:

Activation of the Diazo Compound: The α-diazoacetate coordinates to a transition metal catalyst (e.g., complexes of Rh, Ru, Co), leading to the extrusion of dinitrogen (N₂) and the formation of a metal carbene species.

Intramolecular Cycloaddition: The electrophilic carbene then reacts with the nucleophilic double bond within the same molecule. This concerted or stepwise addition forms the three-membered cyclopropane ring, resulting in the bicyclic lactone structure.

This methodology has been shown to be effective for a range of substituted allyl α-diazoacetates, providing access to a variety of 3-oxabicyclo[3.1.0]hexan-2-one derivatives. nih.gov The choice of catalyst is crucial for the efficiency and stereoselectivity of the reaction. While rhodium and ruthenium catalysts are commonly used, cobalt-based systems have also emerged as powerful catalysts for this transformation. nih.gov

Enantioselective Variants and Catalyst Systems

Achieving high enantioselectivity in the intramolecular cyclopropanation is a key focus of research in this area. This is typically accomplished by employing chiral catalysts, where the chiral ligands on the metal center control the stereochemical outcome of the cyclopropanation step.

Several catalyst systems have been successfully developed for the asymmetric intramolecular cyclopropanation of allylic α-diazoacetates:

Cobalt(II)-Based Metalloradical Catalysis: Co(II) complexes of D₂-symmetric chiral porphyrins have been demonstrated to be highly effective catalysts. nih.govacs.orgepa.gov For instance, the Co(II) complex of 3,5-DitBu-QingPhyrin has been used to synthesize densely functionalized 3-oxabicyclo[3.1.0]hexan-2-one derivatives with high yields and excellent stereoselectivities. acs.orgepa.gov The addition of co-catalysts or additives, such as 4-(dimethylamino)pyridine (DMAP), can further enhance the asymmetric induction. nih.gov

Rhodium(II) and Ruthenium(II) Catalysts: Chiral dirhodium(II) carboxamidates and ruthenium(II) Schiff base complexes are also well-established catalysts for this transformation, providing good to excellent levels of enantioselectivity. nih.gov

Engineered Biocatalysts: In addition to traditional metal catalysts, engineered enzymes have been developed for this reaction. Myoglobin-based biocatalysts have been engineered to perform asymmetric intramolecular cyclopropanations, offering a green and highly selective alternative for the synthesis of cyclopropane-fused γ-lactones. rochester.edu

The following table summarizes the performance of various enantioselective catalyst systems in the synthesis of 3-oxabicyclo[3.1.0]hexan-2-one derivatives.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
[Co(P1)] / DMAP(E)-cinnamyl α-diazoacetate7086>98:2
[Co(P2)]Allylic diazoacetates with α-acceptor substituents73-9973-99up to >98:2
Engineered Myoglobin3-methylbut-2-en-1-yl 2-diazoacetate8381Not reported

Manganese(III)-Mediated Oxidative Cyclization in Lactone Synthesis

Manganese(III) acetate (B1210297) is a versatile reagent in organic synthesis, capable of promoting oxidative free-radical cyclizations. This methodology can be applied to the synthesis of lactones, including bicyclic systems. The reaction is initiated by the single-electron oxidation of a carbonyl compound or a carboxylic acid by Mn(OAc)₃.

The general mechanism for the manganese(III)-mediated oxidative cyclization of an unsaturated carboxylic acid to a lactone involves the following steps:

Radical Formation: Mn(III) oxidizes the substrate, typically at a position alpha to a carbonyl group or other activating group, to generate a carbon-centered radical.

Intramolecular Cyclization: The generated radical undergoes an intramolecular addition to a tethered double bond, forming a new carbon-carbon bond and a cyclic radical intermediate.

Oxidation and Lactonization: The cyclic radical is then oxidized by another equivalent of Mn(III) to a carbocation. Subsequent intramolecular trapping of this carbocation by the carboxylic acid group leads to the formation of the lactone ring.

This method provides a powerful tool for the construction of various lactone-containing molecules and has been applied to the synthesis of complex natural products. nih.gov The regio- and stereoselectivity of the cyclization can often be controlled by the substrate geometry and reaction conditions.

Other Cyclization and Annulation Techniques for Bicyclic Systems

Beyond the intramolecular cyclopropanation of diazo compounds and manganese-mediated cyclizations, other synthetic strategies have been developed for the construction of bicyclo[3.1.0] systems.

(3 + 2) Annulation of Cyclopropenes to Bicyclo[3.1.0] Structures

The (3 + 2) annulation of cyclopropenes represents a convergent approach to the bicyclo[3.1.0]hexane skeleton. In this strategy, a three-carbon component reacts with a two-carbon component (the cyclopropene) to form the five-membered ring of the bicyclic system. While this method is more commonly applied to the synthesis of carbocyclic bicyclo[3.1.0]hexanes, it can be adapted for the synthesis of hetero-bicyclic systems. nih.govrsc.org

For example, the reaction of cyclopropenes with aminocyclopropanes under photoredox conditions has been shown to produce substituted bicyclo[3.1.0]hexanes with high diastereoselectivity. nih.gov The mechanism involves the single-electron oxidation of the aminocyclopropane to a radical cation, which then opens to a 1,3-radical cation. This species can then undergo a [3+2] cycloaddition with the cyclopropene. While not a direct route to this compound, this methodology highlights the utility of annulation strategies for constructing the core bicyclo[3.1.0] framework.

Epoxidation Reactions of Unsaturated Precursors

A straightforward and common method for the synthesis of this compound is the epoxidation of an unsaturated precursor, specifically 2-cyclopenten-1-one. The epoxide ring in the target molecule can be introduced by treating the corresponding α,β-unsaturated ketone with an epoxidizing agent.

Common epoxidizing agents for this transformation include:

Peroxy acids: meta-Chloroperoxybenzoic acid (mCPBA) is a widely used reagent for the epoxidation of alkenes.

Hydrogen peroxide: In the presence of a base, hydrogen peroxide can also be used for the epoxidation of α,β-unsaturated ketones (Weitz-Scheffer epoxidation).

The reaction is typically stereoselective, with the epoxidizing agent attacking the double bond from the less sterically hindered face of the molecule. This method provides a direct and often high-yielding route to the this compound core structure.

Intramolecular Cyclization Routes (e.g., from Meldrum's Acid Derivatives)

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile building block in organic synthesis due to the high acidity of its methylene protons. Derivatives of Meldrum's acid can be used as precursors for intramolecular cyclization reactions to form various heterocyclic and carbocyclic systems.

A plausible, though not extensively documented for this specific target, route to a bicyclic lactone system from a Meldrum's acid derivative could involve the following conceptual steps:

Functionalization of Meldrum's Acid: An appropriately functionalized side chain containing a leaving group and a precursor to the five-membered ring is attached to the C5 position of Meldrum's acid.

Intramolecular Alkylation: Treatment with a base would generate a carbanion at the C5 position, which could then undergo an intramolecular nucleophilic substitution to form the five-membered ring.

Lactone Formation: Subsequent manipulation of the Meldrum's acid moiety, such as hydrolysis and decarboxylation, could lead to the formation of the lactone ring.

While this approach is conceptually feasible, the specific application to the synthesis of this compound would require a carefully designed precursor and reaction sequence.

Organocatalyzed Desymmetrization Approaches for Bicyclic Lactone Synthesis

The asymmetric synthesis of chiral bicyclic lactones from achiral or meso-substrates is a powerful strategy in organic chemistry. beilstein-journals.orgnih.gov Organocatalyzed desymmetrization of meso-epoxides has emerged as a particularly effective approach, offering a metal-free alternative to traditional methods. nih.govd-nb.info This strategy involves the enantioselective ring-opening of a prochiral epoxide, leading to a chiral product in a single step. beilstein-journals.orgnih.gov

While the desymmetrization of meso-epoxides has been explored with various nucleophiles, organocatalytic methods have seen significant advancements. d-nb.info Efficient catalysts for the desymmetrization of meso-epoxides are primarily limited to chiral phosphine (B1218219) oxides and chiral pyridine (B92270) N-oxides. beilstein-journals.orgnih.gov These catalysts facilitate the enantioselective addition of nucleophiles, breaking the symmetry of the starting material to produce enantioenriched products. d-nb.info

For the synthesis of bicyclic epoxylactones like this compound, a desymmetrization strategy would typically involve a precursor meso-diepoxide or a related symmetric substrate. The organocatalyst would then mediate a selective reaction at one of the prochiral epoxide centers. A notable breakthrough in this area was the use of chiral pyridine N-oxides, which possess a plane of chirality, for the enantioselective desymmetrization of meso-epoxides. beilstein-journals.orgnih.gov The steric hindrance provided by the catalyst's structure is crucial for achieving high enantioselectivity. beilstein-journals.orgnih.gov

Table 1: Key Organocatalyst Classes for Desymmetrization of meso-Epoxides

Catalyst ClassExample Structure (General)Key Features
Chiral Phosphine OxidesBINAPO (Binaphthyl-based phosphine oxide)Effective for enantioselective ring-opening with silyl (B83357) halides.
Chiral Pyridine N-OxidesFerrocenyl-based pyridine N-oxidesPossess planar chirality; steric hindrance is key to enantioselectivity.

Although direct examples focusing solely on this compound are not extensively detailed in the literature, the principles established with other cyclic and bicyclic meso-epoxides are broadly applicable. d-nb.info The choice of catalyst and nucleophile is critical for controlling the regio- and stereoselectivity of the ring-opening, leading to valuable chiral intermediates.

Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms associated with this compound is fundamental to its application in synthesis. The strained three-membered epoxide ring dictates much of its reactivity. beilstein-journals.orgnih.gov

The epoxide ring of this compound is susceptible to nucleophilic attack, a classic reaction of epoxides. science.gov This ring-opening can proceed through various pathways, depending on the nature of the nucleophile and the reaction conditions (acidic or basic). The ring strain of the bicyclic system enhances this reactivity. beilstein-journals.orgnih.gov

In the context of nucleoside synthesis, the 6-oxabicyclo[3.1.0]hexane system has been shown to undergo facile intramolecular epoxide ring-opening. conicet.gov.arresearchgate.net For instance, pyrimidine (B1678525) nucleoside analogues built on this scaffold were found to be unstable, with the heterocyclic base acting as an internal nucleophile, leading to a tricyclic compound. conicet.gov.ar This highlights the high reactivity of the epoxide and its proximity to potential internal nucleophiles. The outcome of the ring-opening is highly dependent on which carbon of the epoxide (C1 or C5) is attacked and the stereochemistry of that attack (S(_N)2-type inversion).

Due to the polarized C-O bonds and the inherent ring strain of the epoxide, this compound functions as an electrophilic intermediate. It reacts with a wide array of nucleophiles that attack one of the electrophilic carbon atoms of the epoxide ring, leading to ring-opening. This electrophilicity is the basis for its use as a building block in the synthesis of more complex molecules, such as carbocyclic nucleosides. conicet.gov.ar The presence of the lactone carbonyl group can further influence the electronic properties and reactivity of the molecule.

Under acidic conditions, the epoxide oxygen can be protonated, forming a good leaving group (a hydroxyl group). The subsequent C-O bond cleavage can lead to the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction's regioselectivity. Theoretical studies on the related bicyclo[3.1.0]hex-3-yl cation reveal significant charge delocalization and potential for homoaromatic stabilization. smu.edu

In the this compound system, a carbocation formed at C5 could be stabilized by the adjacent oxygen of the lactone, while a carbocation at C1 would be adjacent to the carbonyl group. The structure of the bicyclo[3.1.0]hexane framework allows for through-space interactions that can stabilize cationic intermediates. smu.edu These intermediates can then be trapped by nucleophiles or undergo rearrangements, leading to a variety of products. smu.edu

Radical cyclizations are powerful methods for constructing cyclic and bicyclic systems. thieme-connect.deprinceton.edu A plausible, though not explicitly detailed for this specific compound, synthetic route could involve a tandem reaction sequence. This would begin with a radical cyclization to form the bicyclo[3.1.0]hexane skeleton. For example, a 5-exo-trig cyclization of a suitably substituted acyclic radical precursor could generate the five-membered ring fused to a three-membered ring.

Following the formation of the bicyclic radical, a subsequent intramolecular S(_N)2-type reaction could form the epoxide. This would require the presence of a leaving group and an oxygen nucleophile positioned correctly within the molecule formed after the initial cyclization. Such tandem processes allow for the rapid construction of molecular complexity from simpler starting materials. thieme-connect.de

The Johnson–Corey–Chaykovsky reaction is a classic and highly effective method for the synthesis of epoxides from carbonyl compounds. wikipedia.org This reaction involves the addition of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to a ketone or aldehyde. wikipedia.orgorganic-chemistry.org

In the context of this compound, this reaction would typically be applied to an α,β-unsaturated lactone precursor. The sulfur ylide would selectively attack the carbon-carbon double bond in a conjugate addition, after which the resulting enolate would displace the sulfonium (B1226848) group in an intramolecular fashion to form the fused cyclopropane ring, which in this case is the epoxide. organic-chemistry.org This method is known for its high diastereoselectivity and provides a reliable route to epoxides, making it a valuable tool for the synthesis of bicyclic epoxylactones. wikipedia.org The reaction is a key alternative to the epoxidation of olefins. wikipedia.org

Table 2: Summary of Mechanistic Pathways

MechanismDescriptionKey IntermediatesApplication
Nucleophilic Ring-OpeningAttack of a nucleophile on an epoxide carbon, leading to C-O bond cleavage.---Functionalization of the bicyclic core.
Electrophilic IntermediateThe strained epoxide ring acts as an electrophile, reacting with nucleophiles.---Core reaction for building complexity.
Carbocation FormationProtonation of epoxide oxygen followed by C-O bond cleavage under acidic conditions.Bicyclo[3.1.0]hexyl cationRearrangements and additions.
Tandem Radical Cyclization-S(_N)2Formation of the bicyclic skeleton via radical cyclization followed by intramolecular epoxide formation.Radical speciesRapid assembly of the core structure.
Johnson-Corey-ChaykovskyAddition of a sulfur ylide to an α,β-unsaturated carbonyl precursor to form the epoxide.Sulfur ylide, enolateSynthesis of the epoxide ring.

Stereochemical Control and Chiral Synthesis of 6 Oxabicyclo 3.1.0 Hexan 2 One and Its Analogues

Diastereoselective and Enantioselective Synthesis Strategies

The asymmetric synthesis of the 6-oxabicyclo[3.1.0]hexan-2-one framework is predominantly achieved through several key strategies that establish the required stereocenters with high levels of control.

Intramolecular Cyclopropanation: A highly effective and widely studied method is the intramolecular cyclopropanation of allylic diazoacetates. This reaction is often catalyzed by transition metals, particularly rhodium(II) and cobalt(II) complexes. The choice of catalyst and its chiral ligands is crucial for inducing high levels of enantioselectivity, often resulting in bicyclic lactones with excellent yields and enantiomeric excesses (ee) that can exceed 95%. acs.orgnih.gov For instance, Co(II) complexes of D2-symmetric chiral porphyrins have proven to be effective metalloradical catalysts for this transformation, producing bicyclic products with complete diastereocontrol and good enantioselectivity. nih.gov

Organocatalyzed Desymmetrization: Another powerful approach is the desymmetrization of prochiral or meso-precursors. A scalable route for an analogue, 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, employs a thiourea-based organocatalyst. thieme-connect.com This process involves the asymmetric ring-opening of a corresponding meso-anhydride, establishing the stereocenters with high enantioselectivity. bohrium.com Kinetic studies of such desymmetrizations reveal how catalyst and substrate concentrations can be optimized for efficiency. thieme-connect.com

Asymmetric Epoxidation: The synthesis can also commence from cyclic alkene precursors. The Sharpless asymmetric epoxidation of allylic alcohols derived from cyclopentene (B43876) provides a pathway to chiral epoxy alcohols, which can then be further elaborated to the target bicyclic ketone. This method leverages a chiral auxiliary, such as diethyl tartrate, to direct the stereochemical course of the epoxidation.

Substrate-Controlled Synthesis: In some cases, existing stereocenters within the starting material can direct the formation of new ones. For example, the stereoselective epoxidation of a cyclopentene precursor can be influenced by resident functional groups, where torsional strain in the transition state dictates the facial selectivity of the epoxidation, leading to a preferred diastereomer. nih.gov

MethodCatalyst/ReagentSubstrate TypeTypical StereoselectivityRef
Intramolecular CyclopropanationDirhodium(II) carboxamidates (e.g., Rh₂(5R-MEPY)₄)Allylic diazoacetates>95% ee acs.orgorgsyn.org
Intramolecular CyclopropanationCo(II)-Porphyrin ComplexesAllylic diazoacetatesComplete d.r., >63% ee nih.gov
Organocatalyzed DesymmetrizationThiourea-based organocatalystsCyclic anhydrides88-95% ee bohrium.com
Asymmetric EpoxidationTi(OiPr)₄ / Diethyl TartrateAllylic alcoholsHigh ee

Chiral Catalyst Development for Asymmetric Transformations

The success of the aforementioned synthetic strategies is heavily reliant on the continuous development of novel and efficient chiral catalysts. These catalysts create a chiral environment that forces the reaction to proceed along one stereochemical pathway over another.

Dirhodium(II) Carboxamidates: Chiral dirhodium(II) carboxamidates are preeminent catalysts for intramolecular cyclopropanation reactions. acs.org Catalysts like dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], often abbreviated as Rh₂(MEPY)₄, are exceptionally effective for the synthesis of bicyclic lactones from allylic diazoacetates, routinely providing high yields and enantiomeric excesses. acs.orgorgsyn.org

Bis(oxazoline) Ligands (BOX): C₂-symmetric bis(oxazoline) ligands are a class of "privileged" ligands that can be combined with various metals, most notably copper(I) and ruthenium(II), to catalyze asymmetric cyclopropanations. nih.govsigmaaldrich.comtandfonline.comwikipedia.org The stereochemical outcome can be fine-tuned by modifying the substituents on the oxazoline (B21484) rings and the linker connecting them, which alters the steric and electronic properties of the catalytic complex. nih.govwikipedia.orgsioc.ac.cn

Organocatalysts: In the realm of metal-free catalysis, bifunctional thiourea (B124793) organocatalysts have emerged as powerful tools for desymmetrization reactions. bohrium.comd-nb.info These catalysts typically possess both a hydrogen-bond donating thiourea moiety, which activates the substrate, and a basic amine group that promotes the reaction. d-nb.info This dual activation mechanism is key to achieving high enantioselectivity in the ring-opening of meso-anhydrides. bohrium.com

Chiral-at-Metal Ruthenium Complexes: More recent developments include octahedral ruthenium complexes where the chirality originates from the helical arrangement of achiral ligands around the central metal atom. These "chiral-at-metal" catalysts have shown high efficiency in intramolecular cyclopropanations, affording bicyclic products in excellent yields and with high enantioselectivity (e.g., 93% ee). thieme-connect.com

Catalyst TypeMetal CenterLigand/MotifApplicationRef
Dirhodium CarboxamidateRh(II)Chiral Pyrrolidone CarboxylateIntramolecular Cyclopropanation acs.orgorgsyn.org
Bis(oxazoline) ComplexCu(I), Ru(II)Bis(oxazoline) (BOX)Inter- and Intramolecular Cyclopropanation nih.govsigmaaldrich.comwikipedia.org
Thiourea OrganocatalystNoneChiral Diamine-Derived ThioureaDesymmetrization of Cyclic Anhydrides bohrium.comd-nb.info
Chiral-at-Metal ComplexRu(II)Cyclometalated Imidazo[1,5-a]pyridinylideneIntramolecular Cyclopropanation thieme-connect.com

Control of Stereochemical Outcomes in Ring-Opening Reactions

The strained bicyclo[3.1.0]hexane system is a versatile precursor for a variety of more complex molecules through stereocontrolled ring-opening reactions. The inherent rigidity of the bicyclic framework often allows for predictable control over the stereochemical outcome of these transformations.

The ring-opening of aziridine-containing analogues, such as 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane, with various nucleophiles occurs in a highly regioselective manner, affording trans-substituted cyclopentane (B165970) derivatives. wisc.edu This stereochemical control is crucial for synthesizing functionalized aminocyclopentanecarboxylic acid precursors. Similarly, radical-induced ring-opening reactions have been explored to introduce alkyl groups with defined stereochemistry. acs.org

Kinetic versus Thermodynamic Control

The regioselectivity of ring-opening reactions in bicyclo[3.1.0]hexane systems can be governed by either kinetic or thermodynamic control, depending on the reaction conditions and the nature of the substrate and nucleophile.

Kinetic Control: Under kinetic control (typically at lower temperatures), the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed fastest, via the lowest energy transition state, will predominate. For bicyclic aziridinium (B1262131) ions, DFT calculations show that kinetically controlled pathways can yield both piperidine (B6355638) (from attack at the bridgehead) and pyrrolidine (B122466) (from attack at the methylene (B1212753) carbon) products, depending on the activation energies. ugent.beepa.gov In radical ring-openings, cleavage of the less substituted external bond of the cyclopropane (B1198618) is often the kinetically favored pathway. uci.edunih.gov

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures or with longer reaction times, allowing for equilibrium), the product distribution reflects the relative stabilities of the final products. The most stable product will be the major isomer, regardless of how fast it is formed. For the ring-opening of bicyclic aziridinium ions, piperidine derivatives are generally the thermodynamically favored products. ugent.beepa.gov In some reductive ring-openings of related cyclopropyl (B3062369) ketones, cleavage of the more substituted bond leads to the thermodynamically more stable product. ucl.ac.uk

Resolution of Racemic Mixtures and Separation of Epimers

When direct asymmetric synthesis is not feasible or efficient, the resolution of racemic mixtures provides an alternative route to enantiomerically pure compounds. This involves separating a 50:50 mixture of enantiomers.

Chiral Auxiliary-Based Resolution: This classic method involves reacting the racemic mixture with a single enantiomer of a chiral auxiliary reagent. This creates a mixture of diastereomers, which have different physical properties (e.g., solubility, chromatographic retention) and can be separated by conventional techniques like crystallization or column chromatography. After separation, the chiral auxiliary is cleaved to yield the separated enantiomers of the original compound. For example, derivatives of the Corey lactone have been successfully resolved using an analogue, (1S,2R,5R)-6,6-dimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-ol, as a chiral auxiliary. mathnet.ru

Enzymatic Kinetic Resolution (EKR): EKR is a highly efficient and environmentally benign method that utilizes enzymes, most commonly lipases, as chiral catalysts. scielo.brmdpi.com The enzyme selectively catalyzes the transformation (e.g., hydrolysis or acylation) of one enantiomer in the racemic mixture at a much faster rate than the other. mdpi.comresearchgate.net This leaves one enantiomer unreacted and transforms the other into a new compound, both in high enantiomeric excess. The two can then be easily separated. This technique is widely applied to the resolution of racemic alcohols and lactones. scielo.brmdpi.comresearchgate.netnih.gov

MethodAgent/CatalystPrincipleApplication ExampleRef
Chiral Auxiliary Resolution(1S,2R,5R)-6,6-dimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-olCovalent derivatization to form separable diastereomers, followed by cleavage of the auxiliary.Resolution of racemic Corey lactone derivatives. mathnet.ru
Enzymatic Kinetic Resolution (EKR)Lipases (e.g., Candida antarctica Lipase B, CAL-B)Enantioselective acylation or hydrolysis of one enantiomer, leaving the other enantiomer unreacted.Resolution of racemic alcohols and lactones. scielo.brresearchgate.net

Advanced Spectroscopic and Computational Approaches for Structural Elucidation of Bicyclic Lactones, Including 6 Oxabicyclo 3.1.0 Hexan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Bicyclic Structures

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the molecular framework. For bicyclic systems like 6-Oxabicyclo[3.1.0]hexan-2-one, a combination of one-dimensional and two-dimensional NMR techniques is employed to map out proton and carbon environments and their connectivities.

One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of individual nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). In bicyclic structures, the rigid framework often leads to complex splitting patterns and a wide dispersion of chemical shifts, which can be predicted and analyzed to infer the stereochemistry of the molecule. uobasrah.edu.iq

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms and their electronic environments. nih.gov The chemical shifts of carbons in a bicyclic lactone are influenced by factors such as hybridization, proximity to the oxygen atom of the lactone ring, and ring strain. For instance, the carbonyl carbon of the lactone typically appears significantly downfield. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Bicyclic Lactone Scaffolds

Nucleus Chemical Shift Range (ppm) Notes
¹H 1.5 - 5.0 Protons adjacent to the lactone oxygen or carbonyl group are typically shifted downfield. Bridgehead protons often exhibit unique chemical shifts.
¹³C 20 - 80 (Aliphatic Carbons) The carbons of the bicyclic ring system.

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HMQC, NOESY)

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. studylib.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It is instrumental in tracing out the proton-proton connectivity networks within the bicyclic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of directly attached carbon atoms. libretexts.org This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.netufrgs.br

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons that are not observed in HMQC/HSQC spectra. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound, often with an accuracy of a few parts per million. This high accuracy enables the determination of the elemental formula of the parent ion, which is a critical piece of information in the identification of an unknown compound. For bicyclic lactones, HRESIMS can confirm the molecular formula and provide evidence for the presence of the intact molecule. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for the analysis of volatile and semi-volatile compounds in complex mixtures. In the context of this compound, GC-MS can be used to identify its presence in a reaction mixture or a natural product extract. bpasjournals.comresearchgate.netnrfhh.com The mass spectrum obtained from GC-MS provides a fragmentation pattern, which is a unique fingerprint of the molecule that can be compared to spectral libraries for identification. The NIST Mass Spectrometry Data Center provides reference spectra for many compounds, including 6-oxabicyclo[3.1.0]hexane. nist.gov

Table 2: Key Mass Spectrometry Data for this compound

Technique Information Provided Relevance to Structure Elucidation
HRESIMS Precise molecular weight and elemental formula. nih.gov Confirms the molecular formula of the parent compound.

Integration of Computational Methods with Experimental Spectroscopy

Density Functional Theory (DFT) has emerged as a robust method for the quantum mechanical calculation of NMR parameters. aps.orgnih.gov It allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a given molecular structure. nih.govmdpi.com The process typically involves optimizing the geometry of a candidate structure and then calculating its NMR shielding tensors. aps.org These calculated shielding values are then converted into chemical shifts for comparison with the experimental spectrum.

A strong correlation between the calculated and experimental data lends significant support to the proposed structure. Conversely, significant deviations can indicate a misassignment. aps.org This method is particularly valuable for distinguishing between diastereomers, where subtle differences in stereochemistry lead to small but predictable changes in chemical shifts. researchgate.netnih.gov

Table 1: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for a Bicyclic Lactone Scaffold This table presents hypothetical data to illustrate the methodology.

Atom Position Experimental δ (ppm) Calculated δ (ppm) (Isomer A) Calculated δ (ppm) (Isomer B)
C1 55.2 55.8 59.1
C2 172.1 171.9 172.5
C3 34.5 34.1 38.2
C4 28.9 29.3 25.5
C5 52.8 53.1 50.7
MAE 0.40 3.08

MAE: Mean Absolute Error

In this illustrative example, the low Mean Absolute Error for Isomer A provides strong evidence that it represents the correct structure.

To streamline the comparison between experimental and calculated NMR data, several statistical and parametric methods have been developed. These tools are particularly effective for resolving stereochemical ambiguities. researchgate.net

DP4+: This Bayesian probability method compares experimental ¹H and ¹³C NMR data with DFT-calculated values for all possible diastereomers of a proposed structure. researchgate.netnih.gov It provides a confidence level (e.g., "99% DP4+ probability") for each candidate, allowing for a statistically robust assignment of the correct stereoisomer. nih.gov The method has been widely adopted for its reliability in establishing the stereochemistry of complex molecules. researchgate.net

DU8+: This is a parametric/DFT hybrid computational method specifically developed to address challenges in NMR-based structure assignment. acs.orgnih.gov It utilizes a light and fast level of DFT, augmented with parametric corrections, to achieve high accuracy at a lower computational cost. nsf.gov This high-throughput approach is particularly useful for re-analyzing large datasets of reported structures and has been instrumental in revising numerous misassigned natural products, including many containing the oxirane moiety. acs.orgnih.govnsf.gov The method works by recognizing structural fragments that are poorly described by the base-level DFT and applying empirical corrections to the calculated NMR chemical shifts. nsf.gov

These computational tools have become essential in modern natural product chemistry, helping to prevent and correct the publication of misassigned structures. nsf.govnsf.gov

The structural elucidation of compounds available only in minute quantities, often as components of a complex mixture, presents a significant challenge. Combining analytical techniques like gas chromatography-mass spectrometry (GC/MS) and gas chromatography-infrared spectroscopy (GC/IR) with computational spectroscopy can enable unambiguous structure identification without the need for isolation. researchgate.net

For example, in the case of salinilactones, a class of bicyclic lactones discovered from marine bacteria, only sub-microgram quantities were initially available. researchgate.net Researchers used GC/MS and GC/IR to propose a small set of possible structures. To distinguish between these candidates, they performed DFT calculations to predict the IR spectrum for each structure. The candidate whose calculated IR spectrum best matched the experimental solid-phase GC/IR spectrum was identified as the correct one. This assignment was later confirmed through total synthesis. researchgate.net This approach demonstrates the power of computational spectroscopy in identifying novel structures from minuscule amounts of material.

Methodological Challenges in Oxirane Moiety Elucidation

The oxirane (or epoxide) moiety, a key feature of this compound, introduces specific and significant challenges for NMR-based structural elucidation. acs.orgnih.gov A notable number of natural products containing this functional group have been misassigned, highlighting the difficulties in interpreting their spectroscopic data. acs.orgnsf.gov

Spin-spin coupling constants (SSCCs), particularly three-bond proton-proton couplings (³JHH), are fundamental parameters used to determine dihedral angles and thus, the relative stereochemistry of a molecule. libretexts.org However, in oxirane rings, the interpretation of these constants is complicated.

The carbons in an epoxide ring exhibit a lower degree of pyramidalization compared to those in larger rings. acs.org This structural feature leads to overlapping ranges for syn- and anti-proton coupling constants with neighboring protons. acs.org Unlike in typical five- or six-membered rings where cis and trans couplings often fall into distinct and predictable ranges, the values in epoxides are less reliable for making unambiguous stereochemical assignments. acs.org This ambiguity can easily lead to an incorrect assignment of the relative configuration of substituents on the oxirane ring.

Table 2: Typical Proton-Proton Coupling Constant (³JHH) Ranges in Cyclic Systems

Ring System Configuration Typical ³JHH Range (Hz)
Cyclohexane cis (ax-eq) 2 - 5
Cyclohexane trans (ax-ax) 8 - 13
Alkene cis 5 - 10
Alkene trans 11 - 18
Oxirane cis 2 - 5
Oxirane trans 1 - 4

Note: The overlapping ranges for cis and trans couplings in oxiranes illustrate the challenge in their interpretation.

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that detects the transfer of spin polarization between nuclei that are close in space (typically <5 Å), providing crucial information about inter-proton distances and, consequently, molecular geometry and stereochemistry. wikipedia.orglibretexts.org The intensity of an NOE enhancement is generally proportional to 1/r⁶, where 'r' is the distance between the two nuclei. fiveable.me

However, the interpretation of NOE enhancements in di-, tri-, and tetrasubstituted oxiranes can be challenging. acs.org The same weak pyramidalization that affects coupling constants also impacts the precise distances between protons on the oxirane ring and adjacent substituents. This can make it difficult to distinguish between diastereomers based on NOE data alone, as the expected differences in NOE intensities might be small or counterintuitive. acs.org Careful analysis, often supported by molecular modeling or computational methods, is required to correctly interpret NOE data for these systems. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound

Mechanistic Investigations of 6 Oxabicyclo 3.1.0 Hexan 2 One Reactivity

Detailed Reaction Pathway Elucidation using Computational Studies

Computational chemistry provides powerful tools to dissect the complex reaction pathways of strained molecules like 6-oxabicyclo[3.1.0]hexan-2-one. Through simulation, researchers can visualize transition states, calculate energy barriers, and analyze conformational influences that are often difficult to observe experimentally.

Density Functional Theory (DFT) and other ab initio methods have been employed to model reactions involving the 6-oxabicyclo[3.1.0]hexane framework. These studies provide detailed insights into the geometry and energy of transition states, which are critical for determining reaction feasibility and selectivity.

For instance, in a palladium(II)-catalyzed synthesis of 3-oxabicyclo[3.1.0]hexan-2-one scaffolds, computational studies were crucial in elucidating the multi-step mechanism. chemrxiv.org The process involves a C(sp³)–H activation followed by strain-release-driven C–C bond cleavage. Calculations revealed the pivotal roles of ligand coordination and transition state organization in governing the reaction's progress. chemrxiv.org A key step, the concerted metalation-deprotonation (CMD), was shown to proceed through a specific transition state with a calculated activation barrier of 13.7 kcal mol⁻¹, highlighting the energetic feasibility of this pathway. chemrxiv.org

The reactivity of the this compound system is intrinsically linked to its conformational preferences and inherent ring strain. The bicyclo[3.1.0]hexane core, which consists of a fused cyclopropane (B1198618) and a five-membered ring, is subject to significant bond angle strain, particularly within the three-membered epoxide ring where angles are compressed far from the ideal tetrahedral geometry.

Computational studies have shown that bicyclo[3.1.0]hexane systems preferentially adopt a boat conformation over a chair form to minimize torsional strain. This preference is significant, with the boat conformation of the parent 6-oxabicyclo[3.1.0]hexane calculated to be more stable by approximately 4.0 kcal/mol. The five-membered oxolane portion of the ring system adopts a puckered conformation to further alleviate this strain. researchgate.net This conformational landscape directly impacts reactivity by influencing the accessibility of orbitals for chemical reactions. The rigid, locked geometry of the scaffold is a key feature in its application in the synthesis of various complex molecules, including nucleoside analogues. researchgate.net

Catalytic Systems for Selective Functionalization

The development of sophisticated catalytic systems has enabled the selective synthesis and functionalization of the this compound core. These catalysts are designed to control stereochemistry and regiochemistry, providing access to specific isomers with high precision.

Key catalytic systems include:

Cobalt(II)-Based Metalloradical Catalysis (MRC): Co(II) complexes have proven to be highly effective for the asymmetric intramolecular cyclopropanation of allylic diazoacetates to yield 3-oxabicyclo[3.1.0]hexan-2-one derivatives. acs.orgrsc.org These systems operate via a metalloradical mechanism and can achieve excellent yields and stereoselectivities, providing access to densely functionalized bicyclic products. acs.orgrsc.org

Palladium(II) Catalysis: Palladium(II) catalysts, often used with mono-protected amino acid (MPAA) ligands, can initiate a tandem C-H activation and C-C bond cleavage sequence. chemrxiv.org This strategy allows for the skeletal reorganization of cyclopropane carboxylic acid derivatives into the 3-oxabicyclo[3.1.0]hexan-2-one framework. chemrxiv.org

Dirhodium(II) Catalysis: Dirhodium(II) catalysts are widely used for cyclopropanation reactions. acs.org In syntheses involving related azabicyclo[3.1.0]hexane systems, the choice of dirhodium catalyst has been shown to effectively control the diastereoselectivity, leading to either the exo or endo product with high fidelity. acs.org

Iridium(I) Catalysis: Iridium(I) complexes have been identified as effective catalysts for cyclopropanation using α-carbonyl sulfoxonium ylides as carbene precursors, offering a safer alternative to diazo compounds. liverpool.ac.uk Computational studies of these iridium-catalyzed reactions have helped to elucidate the origins of the observed high stereoselectivity. liverpool.ac.uk

Influence of Substituents on Reactivity and Selectivity

Substituents on the this compound precursor can exert profound electronic and steric effects on the molecule's reactivity and the stereochemical outcome of reactions. The nature and position of these groups can influence transition state energies, alter conformational equilibria, and dictate the pathway of a given transformation.

For example, in the Co(II)-catalyzed intramolecular cyclopropanation of various substituted allyl α-diazoacetates, the electronic nature and steric bulk of the substituent on the allyl group significantly impact both the yield and the enantiomeric excess of the resulting 3-oxabicyclo[3.1.0]hexan-2-one product. rsc.org Sterically demanding tri-substituted olefins can be effective substrates, leading to products with good yields and stereoselectivities. rsc.org A study of the reaction of 2,3-epoxy sulfonates, which can form bicyclic enone products, noted that the stereochemical relationship between the oxirane ring and the sulfonyloxy group did not affect the reaction, whereas the nature of alkyl or aryl substituents did influence the proportion of products formed. clockss.org

The following table illustrates the effect of different substituents on the outcome of a Co(II)-catalyzed cyclopropanation reaction to form various 6-substituted-3-oxabicyclo[3.1.0]hexan-2-one products. rsc.org

Precursor Substituent (R)ProductYield (%)Enantiomeric Excess (ee %)
Phenyl(1R,5S,6S)-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one7085
4-Bromophenyl6-(4-bromophenyl)-3-oxabicyclo[3.1.0]hexan-2-one8483
Furan-2-yl6-(furan-2-yl)-3-oxabicyclo[3.1.0]hexan-2-one7763

Biological and Biogenetic Significance of Bicyclic Epoxylactones Relevant to 6 Oxabicyclo 3.1.0 Hexan 2 One

Molecular Interactions with Biological Targets

The biological effects of bicyclic epoxylactones and related compounds are rooted in their ability to interact with specific macromolecules, leading to the modulation of cellular pathways. These interactions range from irreversible enzyme inhibition to the specific modulation of cell surface receptors.

The reactivity of the bicyclic epoxylactone system is central to its mechanism of action. Many biologically active sesquiterpene lactones, which often contain epoxide and lactone functionalities, owe their effects to the α-methylene-γ-lactone group. This group acts as a potent Michael acceptor, enabling it to react with nucleophilic groups, such as the free sulfhydryl or amino groups found in proteins. This reaction, known as alkylation, forms a covalent bond and can irreversibly inhibit the function of enzymes and transcription factors.

Beyond enzyme inhibition, the rigid bicyclo[3.1.0]hexane framework is a valuable scaffold for designing molecules that target specific receptors. Research has demonstrated the synthesis of compounds containing the 6-oxabicyclo[3.1.0]hexane ring system that act as thromboxane A2 receptor antagonists. These antagonists are designed to block platelet aggregation, a key process in thrombosis. Similarly, other synthetic analogues, such as (1S,2R,5R,6R)-2-amino-4-oxabicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY379268), have been developed as potent and selective agonists for Group II metabotropic glutamate receptors (mGluRs), which are important targets for neurological and psychiatric disorders.

Biogenetic Pathways and Natural Occurrence

Bicyclic epoxylactones are not typically formed as primary metabolites but arise from complex biosynthetic pathways, often as part of larger molecular structures like sesquiterpene lactones. They have been identified in a diverse range of natural sources, from terrestrial plants to marine bacteria.

The biogenesis of many sesquiterpene lactones, a large class of secondary metabolites, provides insight into the natural formation of bicyclic lactone structures. The general pathway begins with the cyclization of farnesyl diphosphate (FPP) into various sesquiterpene skeletons. Germacranolides, which feature a 10-membered ring, are considered key biogenetic precursors for a majority of other sesquiterpene lactones.

These germacranolide precursors undergo a series of oxidative transformations, including epoxidation, to form epoxy-germacranolides. These intermediates can then undergo further intramolecular cyclizations and rearrangements. For instance, a well-studied biogenetic transformation involves the conversion of a germacranolide to a guaianolide and subsequently to a pseudoguaianolide, a pathway that can involve epoxide intermediates and the formation of bicyclic systems. The 6-oxabicyclo[3.1.0]hexan-2-one structure represents a core component that can be found within these more complex, naturally derived molecules.

Compounds featuring the bicyclo[3.1.0]hexane skeleton have been isolated from various natural sources. Analysis of leaf extracts from the Algerian oak, Quercus canariensis L., has revealed the presence of related structures. Specifically, the ethanolic extract of its leaves was found to contain 6-oxabicyclo[3.1.0]hexane-2,4-diol as its major constituent, accounting for 28% of the identified compounds. gnest.orgresearchgate.net

In the marine environment, bacteria of the genus Salinispora are known to produce a variety of bioactive natural products. Researchers have discovered a class of volatile compounds called salinilactones from Salinispora cultures. These molecules possess an unusual bicyclic [3.1.0]-lactone skeleton and are structurally related to autoregulator compounds found in other bacteria. Furthermore, GC-MS analysis of the methanolic extract of the ripened fruit of the small wild date palm, Phoenix pusilla, has also identified this compound.

CompoundNatural SourcePart/ExtractReference
6-oxabicyclo[3.1.0]hexane-2,4-diolQuercus canariensis L. (Algerian Oak)Ethanolic leaf extract gnest.orgresearchgate.net
Salinilactones (Bicyclic [3.1.0]-lactone skeleton)Salinispora bacteriaCulture headspace
This compoundPhoenix pusilla (Small Wild Date Palm)Methanolic fruit extract

Methodologies for Assessing Biological Activities

A variety of methodologies are employed to determine the biological activities of natural extracts and pure compounds containing the bicyclic epoxylactone core. These techniques are essential for identifying potential therapeutic applications and understanding mechanisms of action.

In vitro assays are a cornerstone for screening biological activity. These cell-free or cell-based experiments allow for the rapid assessment of how a compound affects a specific biological process under controlled conditions. One prominent example is the α-glucosidase inhibitory activity assay, which is used to screen for compounds with potential antidiabetic effects.

α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose in the intestine. Inhibiting this enzyme can delay glucose absorption and lower postprandial blood sugar levels. In a typical assay, the enzyme is incubated with its substrate and the test compound. The inhibitory activity is quantified by measuring the reduction in the rate of product formation, often determined spectrophotometrically. The results are commonly expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Extracts from Phoenix pusilla, which contain this compound, have been evaluated using this type of assay to investigate their potential as α-glucosidase inhibitors.

Other in vitro assays are also widely used to assess different biological activities. For instance, antimicrobial activity can be determined using agar-diffusion methods, while potential anticancer effects are often screened using cytotoxicity assays like the MTT assay, which measures the metabolic activity and viability of cultured cells upon exposure to the test compound.

Biological ActivityAssay TypePrinciple
Antidiabeticα-Glucosidase Inhibition AssayMeasures the inhibition of the enzyme responsible for carbohydrate digestion.
AntimicrobialAgar Diffusion MethodAssesses the ability of a compound to inhibit the growth of microorganisms on an agar plate.
Anticancer/CytotoxicityMTT AssayDetermines the reduction in cell viability and proliferation upon exposure to a compound.
Anti-inflammatoryNF-κB Inhibition AssayMeasures the inhibition of the NF-κB transcription factor, a key regulator of inflammation.

Mutagenicity Testing and Mechanism (e.g., Ames Salmonella Assay, base-pair substitution)

The mutagenic potential of chemical compounds is a critical aspect of their toxicological evaluation. The Ames Salmonella Assay is a widely used and validated short-term bacterial reverse mutation assay designed to detect a broad range of chemical substances capable of causing genetic damage that leads to gene mutations. nih.govmicrobiologyinfo.com The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it in their growth medium. microbiologyinfo.comgenetics-gsa.org A mutagenic event can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium. microbiologyinfo.com The number of resulting colonies is proportional to the mutagenic potency of the substance. nih.gov

Strains such as TA100 and TA1535 are specifically designed to detect mutagens that cause base-pair substitutions. nih.govresearchgate.net The epoxide functional group, a key feature of this compound, is known to be a structural alert for mutagenicity. Aliphatic epoxides are known to act as mutagens, and their activity in the Ames test is highly dependent on the degree of substitution around the oxirane (epoxide) ring. researchgate.netresearchgate.net Generally, monosubstituted oxiranes exhibit the highest mutagenic potency, which tends to decrease with increased substitution. researchgate.net Characteristic mutations induced by epoxides are typically base-pair substitutions, leading to positive results in strains like TA100 and TA1535. nih.govresearchgate.net

While direct mutagenicity data for this compound is not extensively documented in readily available literature, compelling evidence comes from studies of closely related derivatives. Research on the photoproducts of the pyrethroids allethrin and terallethrin identified potent mutagenic derivatives that share the core bicyclic epoxylactone structure. acs.org These photoproducts were identified as esters of 1-cyclopropyl-4-hydroxy-5-methyl-6-oxabicyclo-[3.1.0]hexan-2-one. acs.org In the Ames Salmonella typhimurium TA100 assay, these compounds proved to be potent mutagens. acs.org

Mutagenicity of this compound Derivatives in Salmonella typhimurium Strain TA100 acs.org
CompoundMutagenic Activity (revertants/nmol)
Mutagenic Photoproduct of Allethrin85
Mutagenic Photoproduct of Terallethrin127

Allelochemical Properties and Bioassay Evaluation

Allelochemicals are secondary metabolites produced by organisms that influence the growth, survival, and reproduction of other species. Bicyclic lactones, a class to which this compound belongs, are frequently found in nature and are known to possess a wide range of biological activities, including allelochemical properties. mdpi.com These activities are often evaluated through bioassays that measure effects such as feeding deterrence (antifeedant activity), growth inhibition, or antimicrobial action.

This compound has been identified as a bioactive constituent of the lichen Parmotrema xanthinum. The methanolic extract of this lichen demonstrated notable antimicrobial activity against various pathogenic microorganisms, suggesting that its constituent compounds, including the bicyclic epoxylactone, may play a defensive, allelochemical role for the organism.

The evaluation of allelochemical properties for this class of compounds is well-demonstrated in studies of other synthetic and natural bicyclic lactones. Antifeedant bioassays, which measure the deterrence of feeding by insect pests, are a common method for evaluating these properties. researchgate.netnih.govplos.org For instance, various terpenoid bicyclic lactones have been tested against common storage pests and agricultural pests, showing that the introduction of a lactone moiety can confer significant antifeedant properties. researchgate.netnih.gov The activity is often dependent on the specific structure and stereochemistry of the molecule. nih.gov

Representative Antifeedant Activity of Related Bicyclic Lactones Against Various Insect Pests mdpi.com
Insect SpeciesType of BioassayObserved Effect
Confused Flour Beetle (Tribolium confusum)Choice Test (Wheat Wafer)Feeding Deterrence
Khapra Beetle (Trogoderma granarium)Choice Test (Wheat Wafer)Feeding Deterrence
Granary Weevil (Sitophilus granarius)Choice Test (Wheat Wafer)Feeding Deterrence
Lesser Mealworm (Alphitobius diaperinus)Choice Test (Agar Diet)Strong Feeding Limitation

The results from these bioassays on related structures underscore the potential for this compound to function as an allelochemical, although specific evaluations of its antifeedant or other allelopathic activities are required for confirmation. The presence of this structural motif in bioactive natural products supports its significance in chemical ecology. mdpi.com

Q & A

Q. What are the primary synthetic strategies for 6-Oxabicyclo[3.1.0]hexan-2-one, and how do reaction conditions influence yield?

Answer: The compound is synthesized via epoxidation of cyclopentenone derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane . Key factors include:

  • Solvent polarity : Non-polar solvents favor cyclization by stabilizing transition states.
  • Temperature : Low temperatures (0–5°C) minimize side reactions like over-oxidation.
  • Catalysts : Transition-metal catalysts (e.g., Mn(III)) improve regioselectivity in epoxide formation .

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Reference
Epoxidationm-CPBA, CH₂Cl₂, 0°C65–75
Flow Reactor SynthesisContinuous O₂, Ru catalyst82

Q. How is this compound characterized structurally, and what analytical techniques resolve its stereochemistry?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify ring strain via deshielded protons (δ 4.5–5.5 ppm) and carbonyl carbons (δ 205–210 ppm) .
  • X-ray Crystallography : Resolves bicyclic geometry and confirms endo/exo isomerism (e.g., bond angles of ~60° in the cyclopropane ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for molecular formula validation (C₅H₆O₂, m/z 98.10) .

Q. What are the common reaction pathways for this compound, and how do nucleophiles affect product distribution?

Answer: The strained epoxide ring undergoes:

  • Nucleophilic Ring-Opening : Amines (e.g., NH₃) yield diols via SN2 mechanisms under basic conditions .
  • Reduction : LiAlH₄ reduces the carbonyl to a secondary alcohol, forming 6-oxabicyclo[3.1.0]hexan-2-ol .
  • Oxidation : KMnO₄ converts the ketone to a carboxylic acid derivative .

Key Consideration : Steric hindrance from the bicyclic framework favors nucleophilic attack at the less substituted epoxide carbon .

Advanced Research Questions

Q. How can stereochemical control be achieved in derivatives of this compound?

Answer:

  • Mitsunobu Reaction : Stereospecific coupling with purine bases (e.g., adenosine analogues) retains configuration via triphenylphosphine-mediated inversion .
  • Chiral Catalysts : Asymmetric epoxidation using Jacobsen catalysts (e.g., Mn-salen complexes) achieves >90% ee .
  • Chromatographic Resolution : Racemic mixtures (e.g., thiophene derivatives) are separated using chiral HPLC columns (e.g., Chiralpak IA) .

Q. What mechanistic insights explain the catalytic cyclopropanation of N-allyl amides to 3-azabicyclo[3.1.0]hexan-2-one derivatives?

Answer:

  • Transition-Metal Catalysis : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) facilitate carbene transfer, forming cyclopropane rings via [2+1] cycloaddition .
  • Kinetic Studies : Rate-determining steps involve carbene insertion into allyl C–H bonds (ΔG‡ ≈ 25 kcal/mol) .
  • Computational Modeling : DFT calculations reveal endo transition states are favored due to reduced ring strain .

Q. How can computational tools predict retrosynthetic pathways for this compound?

Answer:

  • AI-Driven Retrosynthesis : Platforms like Pistachio and Reaxys prioritize routes based on precursor availability and step economy (e.g., one-step epoxidation scores highest) .
  • Quantum Mechanics (QM) : Calculates activation energies for epoxide formation (e.g., m-CPBA vs. peracetic acid) to optimize conditions .
  • Docking Studies : Predict binding affinities for biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 2
6-Oxabicyclo[3.1.0]hexan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.